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molecular formula C15H26O2 B3053618 2-Butene, 3-methyl-1,1-bis[(3-methyl-2-butenyl)oxy]- CAS No. 54763-52-9

2-Butene, 3-methyl-1,1-bis[(3-methyl-2-butenyl)oxy]-

Cat. No. B3053618
M. Wt: 238.37 g/mol
InChI Key: CFWIJHYMQMETJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04133836

Procedure details

690 g (8.2 moles) of 3-methyl-but-2-en-1-al, 1730 g (20 moles) of 3-methyl-but-2-en-1-ol and 23 mg of 65% strength nitric acid (corresponding to 0.62 × 10-4 % by weight of 100% strength HNO3, based on 2,420 g of starting compounds) are boiled under 60 mm Hg in a 4 liter flask surmounted by a packed column (filled with 5 mm Raschig rings). The bottom temperature assumes a value of 76-88° C. The packed column has a diameter of 45 mm and has 30 theoretical plates. The water formed in the reaction is taken off at the top of the column and the organic material which separates from the water is returned continuously into the top of the column. With a reflux of 600 g/hour, quantitative conversion of the aldehyde is achieved after 4.5 hours. 1,1-Bis-(3-methyl-but-2-en-1-yl-oxy)-3-methyl-but-2-ene is obtained about 99% pure after distilling off the excess alcohol, the yield being 98.6% based on 3-methyl-but-2-en-1-al and 98.2% based on 3-methyl-but-2-en-1-ol.
Quantity
690 g
Type
reactant
Reaction Step One
Quantity
1730 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:6])=[CH:3][CH:4]=[O:5].[CH3:7][C:8]([CH3:12])=[CH:9][CH2:10][OH:11].[N+]([O-])(O)=O>O>[CH3:1][C:2]([CH3:6])=[CH:3][CH2:4][O:5][CH:10]([O:11][CH2:4][CH:3]=[C:2]([CH3:6])[CH3:1])[CH:9]=[C:8]([CH3:12])[CH3:7]

Inputs

Step One
Name
Quantity
690 g
Type
reactant
Smiles
CC(=CC=O)C
Name
Quantity
1730 g
Type
reactant
Smiles
CC(=CCO)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Two
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
surmounted by a packed column (filled with 5 mm Raschig rings)
CUSTOM
Type
CUSTOM
Details
a value of 76-88° C

Outcomes

Product
Details
Reaction Time
4.5 h
Name
Type
product
Smiles
CC(=CCOC(C=C(C)C)OCC=C(C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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